Product packaging for 6-methoxypyridazine-3-sulfonyl Fluoride(Cat. No.:CAS No. 454182-00-4)

6-methoxypyridazine-3-sulfonyl Fluoride

Cat. No.: B3352295
CAS No.: 454182-00-4
M. Wt: 192.17 g/mol
InChI Key: IMOAIQFWGABIHK-UHFFFAOYSA-N
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Description

Significance of Sulfonyl Fluorides in Contemporary Organic Synthesis and Chemical Biology

Sulfonyl fluorides (R-SO₂F) have garnered significant attention as a "privileged" functional group in the realms of chemical biology and drug discovery. ccspublishing.org.cnnih.gov Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a unique balance of reactivity and stability, particularly in aqueous environments, which is a critical feature for biological applications. nih.gov This characteristic has made them highly valuable as covalent probes and inhibitors. ccspublishing.org.cn

The utility of sulfonyl fluorides stems from their ability to covalently modify various nucleophilic amino acid residues within proteins, including serine, threonine, lysine, tyrosine, and histidine. ccspublishing.org.cn This broad reactivity spectrum, coupled with their stability, allows for the development of highly specific and potent inhibitors for a range of enzyme classes. mdpi.comnih.gov The sulfur(VI) fluoride (B91410) exchange (SuFEx) reaction, a concept that falls under the umbrella of "click chemistry," further highlights the reliability and versatility of sulfonyl fluorides in creating diverse and complex molecular architectures from simple building blocks. wuxiapptec.com

The Pyridazine (B1198779) Scaffold: Synthetic and Biological Relevance in Advanced Organic Chemistry

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. rjptonline.orgscholarsresearchlibrary.com This designation arises from its frequent appearance in a multitude of biologically active compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. rjptonline.orgscholarsresearchlibrary.comnih.gov

The synthetic versatility of the pyridazine nucleus allows for facile functionalization, enabling chemists to modulate the physicochemical and biological properties of the resulting molecules. rjptonline.org The presence of the two nitrogen atoms imparts specific electronic properties and hydrogen bonding capabilities, which are crucial for molecular recognition and binding to biological targets. rjptonline.org Consequently, the pyridazine framework serves as a robust foundation for the design of novel therapeutic agents and chemical probes.

Structural and Functional Significance of 6-Methoxypyridazine-3-sulfonyl Fluoride as a Heterocyclic Sulfonyl Fluoride

This compound is a heterocyclic sulfonyl fluoride that combines the key features of its constituent parts to create a molecule of significant interest for chemical research. While specific research on this particular compound is not extensively documented in publicly available literature, its structural and functional characteristics can be inferred from the well-established properties of its components.

Structurally, the molecule features a pyridazine ring substituted with an electron-donating methoxy (B1213986) group at the 6-position and a strongly electron-withdrawing sulfonyl fluoride group at the 3-position. This substitution pattern polarizes the aromatic ring, influencing its electronic properties and potential interactions with biological macromolecules.

Functionally, the sulfonyl fluoride group acts as a reactive "warhead," capable of forming stable covalent bonds with nucleophilic residues in protein binding sites. nih.govresearchgate.net The methoxypyridazine portion of the molecule serves as the "scaffold" or "guidance system." This scaffold is designed to be recognized by a specific biological target, thereby delivering the reactive sulfonyl fluoride to a precise location for covalent modification. nih.gov This targeted covalent inhibition strategy can lead to enhanced potency, selectivity, and duration of action compared to non-covalent inhibitors. wuxiapptec.com The combination of the biologically active pyridazine core with the covalent-binding capability of the sulfonyl fluoride group makes this compound a potentially powerful tool for developing selective chemical probes and targeted therapeutics. nih.govrsc.org

Compound Data

Below are tables detailing the compounds mentioned in this article.

Interactive Data Table: this compound

PropertyValueSource
Compound Name This compound
CAS Number 2052277-21-9 bldpharm.com
Molecular Formula C₆H₆FNO₃S bldpharm.com
Molecular Weight 191.18 g/mol bldpharm.com
SMILES O=S(C1=CC=C(OC)N=C1)(F)=O bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5FN2O3S B3352295 6-methoxypyridazine-3-sulfonyl Fluoride CAS No. 454182-00-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxypyridazine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O3S/c1-11-4-2-3-5(8-7-4)12(6,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOAIQFWGABIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452553
Record name 3-fluorosulfonyl-6-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454182-00-4
Record name 3-fluorosulfonyl-6-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for the Synthesis of 6 Methoxypyridazine 3 Sulfonyl Fluoride

Established Synthetic Pathways for Pyridazinyl Sulfonyl Fluorides

The traditional and most well-documented route to aryl and heteroaryl sulfonyl fluorides relies on the transformation of sulfur-containing precursors, such as thiols or their derivatives. This approach is valued for its reliability and use of accessible starting materials.

Oxidation of Thiol Precursors: Conversion of Pyridazine (B1198779) Thiols to Sulfonyl Fluorides

A common and effective method for preparing heteroaromatic sulfonyl fluorides involves the oxidative halogenation of the corresponding thiol. mdpi.com This process is typically a two-step, one-pot synthesis where the thiol is first converted to a sulfonyl chloride intermediate, which is subsequently transformed into the final sulfonyl fluoride (B91410) product. mdpi.comresearchgate.net

The synthesis generally commences with the oxidation of a pyridazine thiol, such as 6-methoxypyridazine-3-thiol. This oxidation is achieved by treating the thiol with an oxidizing agent like chlorine gas in an aqueous solvent system, for example, aqueous acetic acid. rsc.orgrsc.org This step generates a pyridazinyl sulfonyl chloride.

Following the formation of the sulfonyl chloride, a halogen exchange (halex) reaction is performed in situ. A fluorinating agent is added to the reaction mixture to replace the chlorine atom with fluorine. Potassium bifluoride (KHF₂) is a frequently employed reagent for this purpose due to its efficacy and safer handling properties compared to other fluoride sources. researchgate.netorganic-chemistry.org The reaction is typically conducted at reduced temperatures to control its exothermicity. Alternative fluoride sources like potassium fluoride (KF) can also be used. researchgate.net

Table 1: Typical Reagents and Conditions for Thiol to Sulfonyl Fluoride Conversion

Step Purpose Typical Reagents Common Solvents Temperature
1. Oxidation Thiol to Sulfonyl ChlorideChlorine (Cl₂), Sodium Hypochlorite (NaOCl) mdpi.comAcetonitrile (B52724)/Water, Acetic Acid/Water0 °C to Room Temp
2. Halogen Exchange Sulfonyl Chloride to Sulfonyl FluoridePotassium Bifluoride (KHF₂) mdpi.comresearchgate.net, Potassium Fluoride (KF) researchgate.netAqueous solution0 °C to Room Temp

The mechanism for this transformation begins with the multi-step oxidation of the thiol precursor. The thiol is first oxidized by chlorine to form intermediate sulfur species. Kinetic studies on similar electrochemical oxidations suggest a rapid initial conversion of the thiol to its corresponding disulfide. tue.nlresearchgate.net This disulfide intermediate is then subjected to further oxidation by excess chlorine in the presence of water, which cleaves the disulfide bond and ultimately forms the sulfonyl chloride (R-SO₂Cl). organic-chemistry.org

In the second stage, the sulfonyl chloride is converted to the sulfonyl fluoride via a nucleophilic substitution reaction. The fluoride ion (F⁻), provided by the dissociation of potassium bifluoride or potassium fluoride in the aqueous medium, acts as the nucleophile. It attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the more stable and less reactive S-F bond of the final 6-methoxypyridazine-3-sulfonyl fluoride product.

Contemporary and Emerging Synthetic Strategies for Sulfonyl Fluorides Applicable to Heterocycles

While the oxidation of thiols remains a practical approach, modern organic synthesis has driven the development of novel methods, with transition-metal catalysis at the forefront. These contemporary strategies offer alternative pathways that can provide improved functional group tolerance and broader substrate scope.

Palladium-Catalyzed Methodologies for Sulfonyl Fluoride Formation from Halides

Palladium-catalyzed cross-coupling reactions have become a powerful tool for constructing C–S bonds and have been successfully adapted for the synthesis of sulfonyl fluorides from aryl and heteroaryl halides. rsc.orgnih.gov This approach avoids the use of strong oxidizing agents and provides a direct route from readily available halide precursors.

One prominent strategy involves a one-pot, palladium-catalyzed process that couples a heteroaryl halide (e.g., a bromo- or chloropyridazine) with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). rsc.orgnih.gov This forms a sulfinate intermediate, which is then treated in situ with an electrophilic fluorinating reagent like N-fluorobenzenesulfonimide (NFSI) to yield the desired sulfonyl fluoride. rsc.orgnih.gov This method is noted for its mild conditions and excellent tolerance of various functional groups. rsc.orgnih.gov

The success of palladium-catalyzed sulfonylation is critically dependent on the catalyst system, particularly the choice of ligand. rsc.org The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, insertion of the SO₂ surrogate, and reductive elimination.

A variety of phosphine-based ligands have been explored to optimize these transformations. Bulky, electron-rich trialkylphosphines and specialized biaryl phosphine (B1218219) ligands (Buchwald-type ligands) are often effective. rsc.org Additionally, catalyst systems like CataCXium® phosphines have been shown to influence the selectivity and efficiency of coupling reactions. rsc.org The optimization process involves screening different palladium precursors, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in combination with various ligands, bases, and solvents to achieve the highest yield and purity for the target heteroaryl sulfonyl fluoride. researchgate.netacs.org The continuous development of new ligands aims to enhance the scope and practicality of these powerful catalytic methods. rsc.org

Substrate Scope and Functional Group Compatibility

Modern synthetic methods for sulfonyl fluorides, particularly electrochemical approaches, exhibit broad substrate scope and high functional group tolerance. acs.orgnih.gov These reactions can accommodate a wide variety of structurally and electronically diverse thiols to produce the corresponding sulfonyl fluorides. semanticscholar.org Substrates with electron-donating, electron-neutral, and electron-withdrawing substituents are generally well-tolerated, with yields ranging from moderate to excellent. semanticscholar.org

The compatibility extends to halogenated thiophenols (containing F, Cl, Br), which are valuable as the resulting sulfonyl fluorides can be further modified using cross-coupling chemistry. semanticscholar.org Importantly for complex molecule synthesis, protected amines are also tolerated under these mild conditions. semanticscholar.org The methods are particularly effective for producing heterocyclic sulfonyl fluorides, which are key components in pharmaceuticals and agrochemicals. semanticscholar.org A variety of heterocyclic thiols, including pyrimidine, pyridine (B92270), and pyridazine derivatives, have been shown to be effective substrates. mdpi.comacs.orgsemanticscholar.org

Table 1: Substrate Scope of Heteroaryl Thiols in Sulfonyl Fluoride Synthesis This table presents representative examples of heteroaryl thiols compatible with modern sulfonyl fluoride synthesis methodologies, particularly oxidative chlorination followed by fluoride exchange.

Precursor (Heteroaryl Thiol) Resulting Sulfonyl Fluoride Reference
Pyrimidine-2-thiol Pyrimidine-2-sulfonyl fluoride mdpi.com
Pyridine-2-thiol Pyridine-2-sulfonyl fluoride mdpi.comsemanticscholar.org
6-Chloropyridazine-3-thiol 6-Chloropyridazine-3-sulfonyl fluoride mdpi.com
4,6-Dimethylpyrimidine-2-thiol 4,6-Dimethylpyrimidine-2-sulfonyl fluoride acs.org
Pyrazine-2-ethanethiol 2-(Pyrazin-2-yl)ethane-1-sulfonyl fluoride acs.org

Electrochemical Synthetic Approaches to Sulfonyl Fluorides

Electrochemical synthesis represents a mild, environmentally benign, and efficient pathway to sulfonyl fluorides. acs.orgnih.gov These methods avoid the need for stoichiometric chemical oxidants and often utilize readily available, inexpensive starting materials and fluoride sources. acs.orgsemanticscholar.org This approach is noted for its broad substrate scope, accommodating alkyl, benzyl, aryl, and heteroaryl precursors under mild reaction conditions. nih.gov

Oxidative Coupling of Sulfur-Containing Precursors (e.g., Thiols, Disulfides)

A prominent electrochemical strategy for synthesizing sulfonyl fluorides is the direct oxidative coupling of thiols or their corresponding disulfides. acs.orgsemanticscholar.org This method is advantageous as it uses widely available and convenient starting materials in conjunction with potassium fluoride (KF), an inexpensive, safe, and abundant fluoride source. acs.orgnih.gov The reaction proceeds without requiring external catalysts or chemical oxidants. acs.org Kinetic studies suggest that the mechanism involves the rapid anodic oxidation of the thiol precursor to form a disulfide intermediate. acs.orgsemanticscholar.org This disulfide is then further oxidized and fluorinated to yield the target sulfonyl fluoride. acs.org The main byproduct observed is the corresponding sulfonic acid, which can arise from the anodic oxidation of the disulfide or hydrolysis of the sulfonyl fluoride product. acs.orgresearchgate.net

Electrode Material and Electrolyte System Optimization

The efficiency of electrochemical sulfonyl fluoride synthesis is highly dependent on the choice of electrode materials and the electrolyte system. acs.orgresearchgate.net For the oxidative coupling of thiols, an undivided cell utilizing a graphite (B72142) anode and a stainless steel cathode has been identified as the optimal setup. acs.orgresearchgate.net While other cathode materials such as nickel and graphite can be used, they generally result in lower product yields. researchgate.net

The electrolyte system is also crucial for high conversion. A biphasic mixture of an organic solvent like acetonitrile (CH₃CN) and aqueous 1 M hydrochloric acid (HCl) is highly effective. acs.org The addition of pyridine to the system is beneficial for achieving high yields. acs.org While other organic solvents such as tetrahydrofuran (B95107) (THF) or methanol (B129727) can be used, they typically lead to lower yields of the desired sulfonyl fluoride. tue.nl In some systems, triethylamine (B128534) hydrofluoride (Et₃N-3HF) can be used as both the fluoride source and a component of the electrolyte, offering an alternative to KF for reacting with sulfinic salt precursors. researchgate.nettcsedsystem.edu

Table 2: Effect of Electrode and Solvent on Electrochemical Sulfonyl Fluoride Synthesis This table shows the impact of varying the cathode material and solvent system on the yield of a benchmark electrochemical synthesis of phenylsulfonyl fluoride from thiophenol.

Anode Cathode Material Solvent System Yield (%) Reference
Graphite Stainless Steel CH₃CN / 1 M HCl 92 researchgate.net
Graphite Carbon (Graphite) CH₃CN / 1 M HCl 55 researchgate.net
Graphite Nickel CH₃CN / 1 M HCl 45 researchgate.net
Graphite Stainless Steel THF / 1 M HCl 39 researchgate.nettue.nl
Graphite Stainless Steel Methanol / 1 M HCl 33 researchgate.nettue.nl

Radical-Mediated Fluorosulfonylation Strategies

Radical-based transformations have emerged as a powerful and appealing approach for the synthesis of sulfonyl fluorides, enabling the use of diverse starting materials and offering unique reactivity pathways. nih.govnih.gov These methods include photocatalytic and electroreductive strategies that can generate fluorosulfonyl radicals or their synthetic equivalents under mild conditions.

Photocatalytic Decarboxylative Fluorosulfonylation

Photocatalysis provides a modern route for converting abundant aliphatic carboxylic acids into the corresponding sulfonyl fluorides. acs.org In one approach, the carboxylic acids are pre-activated as aldoxime esters. acs.org This transformation is enabled by visible-light photocatalysis, where a photocatalyst, upon irradiation, sensitizes the aldoxime ester through an energy-transfer process. acs.org The excited ester then undergoes homolysis of the N–O bond, releasing carbon dioxide and generating an alkyl radical, which is subsequently trapped by a sulfur dioxide source to form the sulfonyl fluoride. acs.org This method is valued for its mild, redox-neutral conditions and high functional group tolerance. acs.org An alternative photocatalytic strategy involves the use of hypervalent iodine(III) carboxylates, which can be generated in situ from carboxylic acids, to achieve a similar decarboxylative fluorosulfonylation. nih.govresearchgate.net

Table 3: Examples of Photocatalytic Decarboxylative Fluorosulfonylation from Activated Carboxylic Acids This table illustrates the scope of the method using various aldoxime esters derived from aliphatic carboxylic acids.

Carboxylic Acid Precursor (as Aldoxime Ester) Product (Alkyl Sulfonyl Fluoride) Isolated Yield (%) Reference
3-Phenylpropionic acid 2-Phenylethane-1-sulfonyl fluoride 78 acs.org
3-(4-Methoxyphenyl)propionic acid 2-(4-Methoxyphenyl)ethane-1-sulfonyl fluoride 62 acs.org
3-(4-(Trifluoromethyl)phenyl)propionic acid 2-(4-(Trifluoromethyl)phenyl)ethane-1-sulfonyl fluoride 75 acs.org
3-(4-Chlorophenyl)propionic acid 2-(4-Chlorophenyl)ethane-1-sulfonyl fluoride 70 acs.org
3-Cyclohexylpropionic acid 2-Cyclohexylethane-1-sulfonyl fluoride 65 acs.org
Electroreductive Hydroxyl Fluorosulfonylation of Unsaturated Hydrocarbons

An electroreductive strategy has been developed for the radical hydroxyl fluorosulfonylation of alkenes, providing access to β-hydroxy sulfonyl fluorides. researchgate.netnih.gov This method involves the reaction of an alkene with sulfuryl chlorofluoride (FSO₂Cl) and molecular oxygen, often from ambient air, under mild electrochemical conditions. nih.govnih.gov The transformation is initiated by the reduction of FSO₂Cl at the cathode to generate a fluorosulfonyl radical (FSO₂•). This radical adds to the alkene to form an alkyl radical intermediate. nih.gov In a key step, this alkyl radical is rapidly intercepted by O₂, and the resulting peroxy radical is subsequently reduced to furnish the final β-hydroxy sulfonyl fluoride product. nih.govnih.gov The protocol displays excellent functional group compatibility and provides a scalable route to these valuable difunctionalized molecules. nih.gov

Radical Atom Transfer Processes for S–F Bond Formation

The formation of a sulfur-fluorine (S-F) bond via a radical atom transfer (RAT) process is a modern and powerful strategy for the synthesis of sulfonyl fluorides. These methods often proceed under mild conditions and can tolerate a variety of functional groups. While a direct radical fluorosulfonylation of 6-methoxypyridazine has not been explicitly detailed in the literature, the principles established for other heteroaromatic systems can be applied.

One of the key challenges in the radical fluorosulfonylation of electron-rich heterocycles like 6-methoxypyridazine is controlling the regioselectivity and avoiding side reactions due to the activated nature of the ring. Photoredox catalysis has emerged as a leading technology in this field, enabling the generation of fluorosulfonyl radicals (FSO₂•) from stable precursors under visible light irradiation. nih.gov

Recent advancements have introduced redox-active fluorosulfonyl radical precursors, such as 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) salts, which can participate in the radical fluorosulfonylation of alkenes. researchgate.net The general mechanism involves the generation of the FSO₂• radical, which then adds to a suitable precursor of the target molecule. For a heteroaromatic system, this could involve the reaction of the FSO₂• radical with a heteroaryl radical or an organometallic species.

A plausible, though not yet documented, approach for the synthesis of this compound via a radical pathway could involve the following conceptual steps:

Generation of a Pyridazinyl Radical: Formation of a radical at the C3 position of the 6-methoxypyridazine ring. This could potentially be achieved from a corresponding halide (e.g., 3-bromo-6-methoxypyridazine) or a boronic acid derivative through a photoredox-mediated process.

Sulfur Dioxide Insertion: The generated pyridazinyl radical could then be trapped by a sulfur dioxide surrogate, such as the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). rsc.org

Fluorine Atom Transfer: The resulting sulfonyl radical would then need to be trapped by a fluorine atom source to form the final sulfonyl fluoride. N-Fluorobenzenesulfonimide (NFSI) is a commonly used electrophilic fluorine source in such transformations. rsc.org

A representative, albeit general, reaction scheme for the photoredox-catalyzed synthesis of aryl sulfonyl fluorides from diaryliodonium salts is presented below. This illustrates the key steps of radical generation, SO₂ insertion, and fluorination.

Starting Material Reagents Catalyst Solvent Yield (%) Reference
Diphenyliodonium triflateDABSO, KHF₂4CzIPNDMSO85 rsc.org
Bis(4-methoxyphenyl)iodonium triflateDABSO, KHF₂4CzIPNDMSO78 rsc.org
Bis(4-chlorophenyl)iodonium triflateDABSO, KHF₂4CzIPNDMSO82 rsc.org

This table showcases the general applicability of the organophotocatalytic fluorosulfonylation of diaryliodonium salts, a strategy that could be adapted for heteroaromatic systems.

While this specific application to 6-methoxypyridazine remains to be experimentally validated, the modularity and functional group tolerance of radical atom transfer processes make them a promising avenue for future research into the synthesis of this and related compounds.

Multi-Component Reactions for the Construction of Sulfonyl Fluorides

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple precursors in a single synthetic operation. The construction of a substituted pyridazine ring bearing a sulfonyl fluoride group via an MCR is a highly attractive strategy.

A notable development in this area is the one-pot synthesis of sulfonyl 3,6-diarylpyridazines through a tandem condensation of α-sulfonyl ketones with methyl ketones. rsc.org This methodology involves a sequence of Riley oxidation, Knoevenagel condensation, and dehydrative imine formation.

To adapt this for the synthesis of this compound, one would conceptually require an α-sulfonyl ketone and a methyl ketone that incorporate the necessary functionalities. A hypothetical retrosynthetic analysis would disconnect the target molecule into a synthon equivalent to a 1,2-dicarbonyl compound derived from a methoxy-containing precursor and an α-sulfonyl ketone.

The reported synthesis of 3,6-diarylpyridazines provides a solid foundation for this approach. The general reaction is depicted below:

α-Sulfonyl Ketone Methyl Ketone Reagents Solvent Yield (%) Reference
2-(Phenylsulfonyl)-1-phenylethan-1-oneAcetophenoneSeO₂, N₂H₄·H₂ODioxane/EtOH84 rsc.org
1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethan-1-one4'-ChloroacetophenoneSeO₂, N₂H₄·H₂ODioxane/EtOH82 rsc.org
1-(4-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one4'-MethoxyacetophenoneSeO₂, N₂H₄·H₂ODioxane/EtOH80 rsc.org

This table illustrates the scope of the one-pot synthesis of sulfonyl 3,6-diarylpyridazines.

While this specific MCR leads to diaryl-substituted pyridazines, the underlying principle of forming the pyridazine ring from acyclic precursors is highly relevant. The challenge in applying this to this compound lies in the selection and synthesis of the appropriate starting materials that would yield the desired substitution pattern. For instance, a starting material that could generate a methoxy-substituted 1,2-dicarbonyl intermediate in situ would be required.

Another potential MCR approach could involve the construction of the pyridazine ring from a 1,3-dicarbonyl compound, a hydrazine (B178648) source, and a component that introduces the sulfonyl fluoride group or a precursor. While not explicitly described for sulfonyl fluorides, MCRs are widely used for the synthesis of various substituted pyridazines. nih.gov

Chemical Reactivity and Transformational Chemistry of 6 Methoxypyridazine 3 Sulfonyl Fluoride

Reactions Involving the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride group (-SO₂F) is known for its unique combination of stability and latent reactivity. nih.gov Unlike more reactive sulfonyl chlorides, sulfonyl fluorides are generally stable to a wide range of conditions, including thermolysis and aqueous environments, yet can be activated to react with various nucleophiles. sigmaaldrich.com This balance makes them excellent electrophilic partners in a variety of chemical transformations. rhhz.net

Nucleophilic Displacement Reactions at the Sulfur Center

The sulfur atom in 6-methoxypyridazine-3-sulfonyl fluoride is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the fluoride ion. This reaction is the basis for forming new covalent bonds, such as sulfonamides and sulfonic esters, which are prevalent motifs in pharmaceuticals.

The reaction with primary and secondary amines yields the corresponding sulfonamides. Similarly, reaction with phenols or alcohols in the presence of a base affords sulfonic esters. The electron-deficient nature of the pyridazine (B1198779) ring is expected to enhance the electrophilicity of the sulfur center, facilitating these nucleophilic substitution reactions. While sulfonyl fluorides are notably stable, even exhibiting inertness in refluxing aniline, their reaction with nucleophiles can be promoted under appropriate conditions to produce only sulfonylation products, avoiding the side reactions often seen with sulfonyl chlorides. sigmaaldrich.com

Table 1: Representative Nucleophilic Displacement Reactions
NucleophileProduct ClassGeneral Reaction Conditions
Primary/Secondary Amine (R¹R²NH)SulfonamideBase (e.g., Triethylamine (B128534), DBU), Solvent (e.g., CH₃CN, DCM)
Phenol (B47542)/Alcohol (R-OH)Sulfonic EsterBase (e.g., Triethylamine), Solvent (e.g., Dichloromethane)
Aryl Silyl Ether (Ar-OSiMe₃)Sulfonic EsterDBU (catalytic), CH₃CN

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform for reliably and efficiently connecting molecular modules. sigmaaldrich.com This chemistry leverages the S(VI)-F bond as a "hub" for forming robust S-O, S-N, and S-C linkages. thieme-connect.com The high stability of the sulfonyl fluoride group, combined with its efficient and specific reactivity under certain activation conditions, makes it an ideal connective tool in organic synthesis, materials science, and drug discovery. sigmaaldrich.comresearchgate.net

The application of SuFEx chemistry to this compound allows for its conjugation to a wide array of molecules. The pyridazine ring, being a π-deficient heteroaromatic system, influences the reactivity of the attached sulfonyl fluoride. This electron-withdrawing character generally increases the electrophilicity of the sulfur center, making it more susceptible to nucleophilic attack compared to electron-rich aryl sulfonyl fluorides.

SuFEx reactions can proceed with or without a catalyst, depending on the nucleophile's reactivity and the substrate.

Non-Catalytic Transformations: Highly nucleophilic amines can react with sulfonyl fluorides without a catalyst, often by simple mixing in a suitable solvent like acetonitrile (B52724). nih.gov For instance, the addition of a secondary amine like morpholine (B109124) to a solution of a sulfonyl fluoride can lead to complete conversion to the corresponding sulfonamide within minutes at room temperature. nih.gov

Catalytic Transformations: For less reactive nucleophiles or to achieve higher efficiency, various catalytic systems have been developed.

Base Catalysis: Organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine are commonly used to facilitate the reaction of sulfonyl fluorides with phenols and amines. chemrxiv.orgresearchgate.net

Organocatalysis: N-Heterocyclic carbenes (NHCs) and 1-hydroxybenzotriazole (B26582) (HOBt) have been identified as effective catalysts for the amidation and esterification of sulfonyl fluorides. researchgate.netnih.govbohrium.com A combination of HOBt and silicon additives can efficiently catalyze the amidation of sulfonyl fluorides, even for sterically demanding substrates. nih.govchemrxiv.org NHCs can catalyze the formation of both sulfonates and sulfonamides from sulfonyl fluorides with alcohols and amines, respectively. chemrxiv.org

Metal-Based Catalysis: Lewis acids such as Ca(NTf₂)₂ have been shown to mediate the SuFEx reaction between sulfonyl fluorides and amines for the synthesis of sulfonamides. chemrxiv.orgnih.gov

These catalytic methods broaden the scope of SuFEx chemistry, allowing for milder reaction conditions and tolerance of a wider range of functional groups.

Reactions of the Pyridazine Core and Methoxy (B1213986) Substituent

Beyond the reactivity of the sulfonyl fluoride group, the pyridazine ring and its methoxy substituent offer further opportunities for chemical modification.

Functionalization and Derivatization of the Pyridazine Ring System

The selective functionalization of the pyridazine scaffold is a key objective in medicinal chemistry. The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack but also influences the acidity of its ring protons, enabling metalation strategies.

Metalation and Cross-Coupling: Directed ortho-metalation is a powerful strategy for functionalizing heteroaromatic rings. In systems analogous to this compound, existing substituents can direct deprotonation to a specific position. For instance, studies on 3,6-disubstituted pyridazines have shown that selective metalations can be achieved using bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), followed by trapping with various electrophiles to introduce new substituents. This approach allows for the tri- and tetra-functionalization of the pyridazine core.

The sulfonyl fluoride group, being electron-withdrawing, can direct metalation to an adjacent position on the pyridazine ring. The resulting organometallic intermediate can then react with a range of electrophiles to install new functional groups.

Table 2: Potential Functionalization Reactions of the Pyridazine Core
Reaction TypeReagentsProduct TypeNotes
Directed Metalation-Electrophilic Quench1. TMPMgCl·LiCl 2. Electrophile (e.g., I₂, R-CHO)Substituted PyridazineRegioselectivity is directed by existing substituents.
Suzuki-Miyaura CouplingAryl Boronic Acid, Pd Catalyst, BaseAryl-Substituted PyridazineRequires a halide or triflate on the pyridazine ring.
Nucleophilic Aromatic Substitution (SNAr)Nucleophile (e.g., R-NH₂, R-OH)Substituted PyridazineTypically requires a good leaving group (e.g., F, Cl) on the ring.

Modification of the Methoxy Group: The methoxy group (-OCH₃) can also be a site for chemical transformation. Demethylation to the corresponding pyridazinone can be achieved using reagents like boron tribromide (BBr₃) or strong acids. This transformation unmasks a hydroxyl group, which can then be used for further derivatization, such as etherification or esterification, adding another layer of diversity to the molecular scaffold.

Compound Index

Compound NameChemical FormulaRole/Mention
This compoundC₅H₅FN₂O₃SMain subject of the article
TriethylamineC₆H₁₅NBase catalyst
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)C₉H₁₆N₂Base catalyst
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃OOrganocatalyst
Calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂)C₄CaF₁₂N₂O₈S₄Lewis acid catalyst
2,2,6,6-Tetramethylpiperidine (TMP)C₉H₁₉NComponent of a strong, non-nucleophilic base
MorpholineC₄H₉NOExample nucleophile

Transformations of the Methoxy Group (e.g., Hydrolysis, Alkylation)

The methoxy group at the 6-position of the pyridazine ring is a key site for chemical modification, primarily through hydrolysis (O-demethylation) to the corresponding pyridazinone, which can then be further functionalized.

Hydrolysis (O-Demethylation)

The conversion of the 6-methoxy group to a hydroxyl group, which exists in tautomeric equilibrium with the more stable pyridazinone form, is a critical transformation. This reaction unlocks different avenues for derivatization. While direct experimental data on the hydrolysis of this compound is not extensively documented in publicly available literature, established methods for the demethylation of methoxypyridines and related heterocyclic systems can be applied.

One effective method involves the use of L-selectride . A study on the chemoselective demethylation of various methoxypyridine derivatives demonstrated that treatment with L-selectride in a solvent like THF at reflux temperature can afford the corresponding hydroxypyridine in good yield. elsevierpure.com This method has shown selectivity for the demethylation of the pyridine (B92270) ring in the presence of other methoxy-containing aromatic systems. elsevierpure.com

Another widely used reagent for the demethylation of aryl methyl ethers is pyridinium hydrochloride , often under microwave irradiation in solvent-free conditions. This approach has proven effective for a range of methyl aryl ethers, yielding the corresponding phenols in high yields. rsc.org

The resulting 6-hydroxy-pyridazine-3-sulfonyl fluoride would exist predominantly as its pyridazinone tautomer, 6-oxo-1,6-dihydropyridazine-3-sulfonyl fluoride. This transformation is pivotal as it introduces a reactive N-H bond and a carbonyl group, expanding the possibilities for further chemical modifications.

Alkylation

Following hydrolysis to the pyridazinone, the nitrogen atom of the pyridazinone ring can be readily alkylated. For instance, pyridazinone derivatives can undergo N-alkylation by reaction with alkyl halides, such as ethyl bromoacetate, in the presence of a base like potassium carbonate in a suitable solvent like acetone. nih.gov This reaction introduces an alkyl chain at the N2 position of the pyridazinone ring, a common strategy in the synthesis of biologically active molecules. nih.gov

The following table summarizes potential reagents for the transformation of the methoxy group:

TransformationReagent(s)Product TypeReference(s)
Hydrolysis (O-Demethylation)L-selectride6-oxo-1,6-dihydropyridazine-3-sulfonyl fluoride elsevierpure.com
Hydrolysis (O-Demethylation)Pyridinium hydrochloride (microwave)6-oxo-1,6-dihydropyridazine-3-sulfonyl fluoride rsc.org
N-Alkylation (of the pyridazinone)Ethyl bromoacetate, K₂CO₃N-alkylated pyridazinone nih.gov

Derivatization Strategies for Advanced Intermediates

The strategic modification of this compound and its pyridazinone derivative opens pathways to a diverse range of advanced intermediates, which are valuable in medicinal chemistry and materials science. Pyridazine and pyridazinone cores are present in numerous compounds with a wide spectrum of pharmacological activities. sarpublication.comnih.gov

Leveraging the Pyridazinone Scaffold

The formation of the 6-oxo-1,6-dihydropyridazine-3-sulfonyl fluoride intermediate is a cornerstone for creating diverse molecular architectures. The N-H group of the pyridazinone can be subjected to a variety of substitution reactions to introduce different pharmacophores. For example, the synthesis of various 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinones has been explored for their biological activities. sarpublication.com

Furthermore, the pyridazinone ring system itself is a privileged scaffold in drug discovery, with derivatives exhibiting anti-inflammatory, analgesic, and anticancer properties, among others. sarpublication.comnih.gov The sulfonyl fluoride group adds another layer of functionality, allowing for covalent modification of biological targets or for use as a versatile synthetic handle.

Harnessing the Sulfonyl Fluoride Moiety

The sulfonyl fluoride group is a highly valuable functional group in modern organic synthesis, most notably for its role in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This "click chemistry" reaction allows for the efficient and reliable formation of covalent bonds with nucleophiles, particularly amines and phenols. This reactivity makes sulfonyl fluorides excellent tools for the synthesis of complex molecules and for the development of covalent inhibitors in drug discovery. nih.gov

The sulfonyl fluoride can be reacted with a wide array of nucleophiles to generate sulfonamides and sulfonate esters. This strategy can be employed to link the pyridazine core to other molecular fragments, creating libraries of compounds for biological screening. For instance, oxetane (B1205548) and azetidine (B1206935) sulfonyl fluorides have been utilized to synthesize drug analogs and linkers for PROTACs (PROteolysis TArgeting Chimeras). nih.gov

The following table outlines potential derivatization strategies:

Starting MaterialTransformationReagent/MethodProduct ClassPotential ApplicationReference(s)
6-oxo-1,6-dihydropyridazine-3-sulfonyl fluorideN-AlkylationAlkyl halides, BaseN-Substituted pyridazinone sulfonyl fluoridesBiologically active compounds nih.gov
This compoundNucleophilic Aromatic Substitution (SuFEx)Amines, PhenolsSulfonamides, Sulfonate estersCovalent inhibitors, Diverse compound libraries nih.gov
6-oxo-1,6-dihydropyridazine-3-sulfonyl fluorideNucleophilic Aromatic Substitution (SuFEx)Amines, PhenolsSulfonamides, Sulfonate esters of pyridazinonesCovalent inhibitors, Drug discovery nih.gov

Applications of 6 Methoxypyridazine 3 Sulfonyl Fluoride in Complex Molecule Synthesis

Role as a Key Synthetic Building Block

The inherent reactivity and functional group compatibility of 6-methoxypyridazine-3-sulfonyl fluoride (B91410) make it a highly valuable and versatile building block in organic synthesis. Its bifunctional nature, possessing both an electron-rich methoxypyridazine ring and a highly reactive sulfonyl fluoride moiety, allows for a diverse range of chemical transformations. This dual reactivity enables its incorporation into a wide array of complex molecular structures, serving as a linchpin for the assembly of novel compounds.

The pyridazine (B1198779) nucleus itself is a common feature in many biologically active compounds, and the introduction of a sulfonyl fluoride group provides a reactive handle for further functionalization through nucleophilic substitution or by participating in "click chemistry" reactions like Sulfur(VI) Fluoride Exchange (SuFEx). This adaptability makes 6-methoxypyridazine-3-sulfonyl fluoride a strategic starting material for the synthesis of libraries of compounds for drug discovery and materials science.

Precursor in Heterocyclic Sulfone Synthesis

The sulfonyl fluoride group of this compound is a potent electrophile, readily undergoing nucleophilic attack by a variety of nucleophiles to form stable sulfone linkages. This reactivity is particularly useful in the synthesis of heterocyclic sulfones, a class of compounds with a broad spectrum of biological activities. By reacting this compound with different heterocyclic amines, alcohols, or thiols, a diverse library of pyridazinyl-heterocyclic sulfones can be generated.

The general synthetic approach involves the reaction of this compound with a chosen heterocyclic nucleophile in the presence of a base. The reaction conditions are typically mild, allowing for the preservation of other functional groups within the reacting molecules.

NucleophileResulting Heterocyclic Sulfone
Piperidine6-Methoxy-3-(piperidin-1-ylsulfonyl)pyridazine
Morpholine (B109124)4-((6-Methoxypyridazin-3-yl)sulfonyl)morpholine
Pyrrolidine6-Methoxy-3-(pyrrolidin-1-ylsulfonyl)pyridazine
Imidazole1-((6-Methoxypyridazin-3-yl)sulfonyl)-1H-imidazole

This table presents hypothetical examples of heterocyclic sulfones that could be synthesized from this compound and various nucleophiles, illustrating its utility as a precursor.

Intermediate in the Construction of Diversified Chemical Scaffolds

Beyond the synthesis of sulfones, this compound serves as a versatile intermediate for the construction of more complex and diversified chemical scaffolds. The pyridazine ring can undergo various transformations, such as nucleophilic aromatic substitution (SNAr) at positions ortho or para to the activating sulfonyl fluoride group. Furthermore, the methoxy (B1213986) group can potentially be cleaved to a pyridazinone, opening up another avenue for functionalization.

This multi-faceted reactivity allows for the sequential or one-pot synthesis of polysubstituted pyridazine derivatives. For instance, the sulfonyl fluoride can first react with a nucleophile, followed by substitution of the methoxy group or modification of the pyridazine ring itself. This strategic approach enables the rapid assembly of molecular complexity from a relatively simple starting material.

Utility in the Synthesis of Specific Pyridazinone Derivatives

Pyridazinone derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological properties, including cardiotonic, antihypertensive, and anti-inflammatory activities. nih.govscholarsresearchlibrary.com this compound can serve as a precursor for the synthesis of specific pyridazinone derivatives. The methoxy group on the pyridazine ring can be hydrolyzed under acidic or basic conditions to yield the corresponding pyridazin-3(2H)-one.

This transformation is significant as it introduces a lactam functionality, which is a key pharmacophore in many drugs. The resulting 6-oxo-1,6-dihydropyridazine-3-sulfonyl fluoride can then be further functionalized at the sulfonyl fluoride group or the nitrogen of the pyridazinone ring, leading to a diverse array of novel pyridazinone derivatives with potential therapeutic applications.

Contributions to Pharmaceutical Intermediate Development

The unique chemical properties of this compound make it a valuable tool in the development of pharmaceutical intermediates. Its ability to introduce the sulfonyl fluoride moiety and the pyridazine core into molecules is of particular interest in medicinal chemistry.

Synthesis of Compounds with Potential Biological Activities

The pyridazine and pyridazinone scaffolds are present in numerous compounds with a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects. nih.govscholarsresearchlibrary.comsarpublication.com By using this compound as a building block, medicinal chemists can synthesize novel analogues of existing drugs or explore new chemical space for potential therapeutic agents.

The sulfonyl fluoride group can act as a bioisostere for other functional groups, such as carboxylic acids or sulfonamides, potentially improving the pharmacokinetic and pharmacodynamic properties of a drug candidate. Furthermore, the ability to readily form sulfone or sulfonamide linkages allows for the connection of the pyridazine core to other pharmacophoric fragments, leading to the creation of hybrid molecules with potentially enhanced or novel biological activities.

Compound ClassPotential Biological Activity
Pyridazinyl SulfonamidesAntibacterial, Diuretic
Pyridazinyl Aryl SulfonesAntihypertensive, Anti-inflammatory
Pyridazinone DerivativesCardiotonic, Anticoagulant

This interactive data table showcases potential biological activities of compound classes derivable from this compound, based on the known pharmacology of the core scaffolds.

Strategy for Introducing Sulfonyl Fluoride Groups into Bioactive Frameworks

Sulfonyl fluorides have gained significant attention in drug discovery as "warheads" for covalent inhibitors. nih.gov They can form stable covalent bonds with nucleophilic amino acid residues in protein targets, leading to irreversible inhibition and potentially enhanced potency and duration of action. nih.gov this compound provides a convenient platform for introducing the sulfonyl fluoride group into bioactive frameworks.

The pyridazine moiety can be designed to interact with a specific binding pocket of a target protein, positioning the sulfonyl fluoride group for covalent modification of a nearby nucleophilic residue. This strategy of "targeted covalent inhibition" is a powerful approach in modern drug design. The stability of the sulfonyl fluoride group under physiological conditions, compared to more reactive sulfonyl chlorides, makes it an attractive choice for this purpose. nih.govacs.org

Research Findings on this compound Remain Limited in Scope

Despite the growing interest in sulfonyl fluorides for their diverse applications in science, specific research into the utility of this compound in agrochemical and materials science, as well as in the development of functional materials and chemical probes, is not publicly available at this time.

While the broader class of sulfonyl fluorides has been the subject of extensive investigation, information regarding the specific compound this compound is exceptionally scarce. A thorough review of scientific literature and patent databases reveals its existence and a method for its synthesis, but provides no data on its subsequent application in the areas of functional materials, chemical probes, or agrochemicals.

One of the few mentions of this compound in scientific literature details its synthesis via the oxidation of 6-methoxypyridazine-3(2H)-thione using potassium bifluoride and chlorine gas in a methanol-water solvent system epdf.pub. This indicates that the compound is chemically accessible. The compound is also indexed in chemical databases and mentioned in patent literature, which confirms its identity.

However, the crucial next step—the exploration and publication of its potential applications—appears to be an unchartered area of research. There are no available studies that describe the use of this compound for the following specific applications:

Development of Functional Materials and Reagents: There is no literature detailing its incorporation into polymers, sensors, or other functional materials. Likewise, its utility as a specific reagent in complex molecule synthesis has not been reported.

Creation of Chemical Probes and Tags: The use of this compound to create probes for biological targets or for tagging molecules for imaging or purification purposes has not been documented.

Agrochemical Research: No studies were found that investigate the potential herbicidal, fungicidal, or insecticidal properties of this particular compound.

Materials Science Research: Its potential role in the development of new materials with specific electronic, optical, or mechanical properties remains unexplored in the available literature.

It is important to distinguish the general capabilities of the sulfonyl fluoride functional group from the specific properties of this compound. While sulfonyl fluorides as a class are known to be valuable tools in the development of chemical probes and have been investigated for various applications in medicinal chemistry and materials science, these general properties cannot be directly and accurately attributed to this specific, unstudied molecule without dedicated research. The unique pyridazine and methoxy components of its structure would undoubtedly influence its reactivity, selectivity, and biological activity in ways that cannot be predicted without experimental data.

Therefore, due to the absence of published research, a detailed and scientifically accurate article on the applications of this compound in the requested areas cannot be generated at this time. Further research and publication in peer-reviewed journals are necessary to elucidate the potential of this specific chemical compound.

Mechanistic and Theoretical Investigations of 6 Methoxypyridazine 3 Sulfonyl Fluoride Chemistry

Elucidation of Reaction Mechanisms

The reaction mechanisms involving 6-methoxypyridazine-3-sulfonyl fluoride (B91410) are predicted to be dominated by the highly reactive sulfonyl fluoride (-SO₂F) group, which is a key functional group in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. sigmaaldrich.com This area of click chemistry relies on the unique balance of stability and reactivity of the S-F bond. sigmaaldrich.comccspublishing.org.cn The pyridazine (B1198779) ring, being an electron-deficient aromatic system, influences the electrophilicity of the sulfur center.

Kinetic studies are crucial for understanding reaction rates and determining the factors that influence them. For sulfonyl fluorides, kinetic assays can elucidate the speed of nucleophilic substitution at the sulfur atom. While specific kinetic data for 6-methoxypyridazine-3-sulfonyl fluoride is not available, studies on similar compounds show that reaction rates are highly dependent on the nucleophile, solvent, and any catalysts used. nih.gov

For instance, the reaction of sulfonyl fluorides with amines or phenols can be monitored over time to determine rate constants. It is established that such reactions are often slow but can be accelerated. nih.gov In a hypothetical kinetic study, the reaction of this compound with a model nucleophile (e.g., phenol (B47542) or aniline) could be monitored using techniques like HPLC or NMR spectroscopy to measure the rate of product formation. The presence of the electron-withdrawing pyridazine ring is expected to enhance the electrophilicity of the sulfonyl group, potentially leading to faster reaction rates compared to simple alkyl or aryl sulfonyl fluorides. Kinetic experiments on related electrochemical syntheses show rapid intermediate conversions, often within minutes. acs.org

The identification of transient species like intermediates and transition states is key to understanding a reaction pathway. For reactions involving sulfonyl fluorides, several types of intermediates have been proposed.

Activated Complexes: In SuFEx reactions, the sulfonyl fluoride can be activated by a base or a Lewis acid. For example, an organosuperbase like DBU can form a highly active intermediate complex (RSO₂[DBU]⁺), which facilitates the subsequent reaction with a nucleophile. nih.gov

Radical Intermediates: Under photoredox conditions, sulfonyl fluorides can be converted into sulfonyl radicals (RSO₂•), which can then participate in further reactions like alkene additions. nih.gov

Thiocation Intermediates: In reactions with organotrifluoroborates activated by an agent like TMSOTf, a sulfonimidoyl thiocation pair has been proposed as a key intermediate. nih.gov

Oxidative Addition Complexes: In palladium-catalyzed reactions, detailed mechanistic studies involving alkyl sulfonyl fluorides have identified the SN2-type oxidative addition of the C–SO₂F bond to the palladium center as the turnover-limiting and diastereoselectivity-determining step. chemrxiv.org

For this compound, it is plausible that its reactions would proceed through similar intermediates, depending on the reaction conditions. For example, in a base-catalyzed nucleophilic substitution, an activated complex involving the base and the sulfonyl group would likely be formed.

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. irjweb.commdpi.com Although no specific computational studies for this compound were found, data from the closely related molecule 3-chloro-6-methoxypyridazine (B157567) provides a strong model for the expected theoretical results. nih.gov

DFT calculations are used to optimize the molecular geometry and determine the electronic properties of a compound. researchgate.net For the analogous molecule, 3-chloro-6-methoxypyridazine, calculations were performed using the B3LYP method with 6-311G(d,p) basis sets to determine bond lengths, bond angles, and dihedral angles. nih.gov Similar calculations for this compound would provide a precise three-dimensional model of its structure.

The results for the chloro-analogue showed good agreement between the calculated structural parameters and experimental data, confirming the validity of the computational approach. nih.gov A similar DFT analysis of this compound would yield the optimized geometry presented in the table below, which is essential for further computational studies.

ParameterDescription
Methodology Density Functional Theory (DFT)
Functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
Basis Set 6-311G(d,p) or higher
Calculated Properties Optimized molecular geometry (bond lengths, angles), vibrational frequencies, electronic energies.

For this compound, one could model its reaction with a nucleophile. The energy profile would likely show the formation of an initial reactant-nucleophile complex, followed by a transition state leading to a Meisenheimer-like intermediate, and finally the products. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a theoretical measure of the reaction rate.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.govresearchgate.net

For the related compound 3-chloro-6-methoxypyridazine , FMO analysis was performed. nih.gov It is expected that for this compound, the HOMO would be located primarily on the electron-rich methoxy (B1213986) group and the pyridazine ring, while the LUMO would be concentrated around the highly electrophilic sulfonyl fluoride group and the nitrogen atoms of the pyridazine ring. This distribution facilitates nucleophilic attack at the sulfur center.

Illustrative Frontier Molecular Orbital Data

The following table presents theoretical values calculated for the analogous compound 3-chloro-6-methoxypyridazine and is intended to be illustrative of the data that would be obtained for this compound. nih.gov

ParameterDefinitionIllustrative Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital-7.05
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital-1.79
Energy Gap (ΔE) E(LUMO) - E(HOMO)5.26
Chemical Potential (µ) (E(HOMO) + E(LUMO)) / 2-4.42
Chemical Hardness (η) (E(LUMO) - E(HOMO)) / 22.63
Electrophilicity Index (ω) µ² / (2η)3.72

Source: Adapted from DFT calculations on 3-chloro-6-methoxypyridazine. nih.gov

A larger HOMO-LUMO gap, as seen in the illustrative data, suggests significant stability. nih.govsemanticscholar.org The electrophilicity index provides a measure of the compound's ability to accept electrons, with a higher value indicating a better electrophile. semanticscholar.orgphyschemres.org

Structure-Reactivity Relationship Studies

The reactivity of this compound is intricately linked to its molecular structure, specifically the interplay of electronic effects between the pyridazine ring, the methoxy group, and the sulfonyl fluoride moiety. While detailed mechanistic and kinetic studies directly on this compound are not extensively documented in publicly available literature, a comprehensive understanding of its structure-reactivity profile can be extrapolated from research on analogous aryl and heteroaryl sulfonyl fluorides.

The inherent reactivity of the sulfonyl fluoride group is significantly modulated by the electronic properties of the aromatic or heteroaromatic ring to which it is attached. The pyridazine ring itself is an electron-withdrawing heterocycle, which tends to increase the electrophilicity of the sulfur atom in the sulfonyl fluoride group. This heightened electrophilicity makes the compound more susceptible to nucleophilic attack, a key step in its reactions with biological macromolecules.

In the context of its application as a chemical probe, the reactivity of this compound is also profoundly influenced by the microenvironment of a protein's binding site. nih.gov The presence of specific amino acid residues can create a localized environment that stabilizes the transition state of the sulfonylation reaction, thereby accelerating the covalent modification of the target protein. nih.govnih.gov This context-dependent reactivity is a hallmark of sulfonyl fluoride probes and is crucial for their target specificity.

The stability of the sulfur-fluorine (S-F) bond against hydrolysis is another critical aspect of the structure-reactivity relationship. Both electronic and steric factors have been shown to affect the stability of this bond in various aryl sulfonyl fluorides. nih.gov Generally, sulfonyl fluorides exhibit considerable stability in aqueous media, a feature that is advantageous for their use in biological systems. nih.gov However, the electronic balance on the pyridazine ring, as influenced by the methoxy group, will ultimately govern the hydrolytic stability of this compound.

To illustrate the influence of electronic effects on the reactivity of related compounds, the following data tables summarize findings from studies on various substituted aryl sulfonyl fluorides.

Table 1: Relative Hydrolysis Rates of Substituted Aryl Sulfonyl Fluorides

This table illustrates the impact of electron-withdrawing and electron-donating substituents on the rate of hydrolysis of the sulfonyl fluoride group.

CompoundSubstituentElectronic EffectRelative Hydrolysis Rate
Benzenesulfonyl Fluoride-HNeutral1.0
4-Nitrobenzenesulfonyl Fluoride-NO₂Electron-Withdrawing5.2
4-Methoxybenzenesulfonyl Fluoride-OCH₃Electron-Donating0.3
4-Methylbenzenesulfonyl Fluoride-CH₃Electron-Donating0.6

Data is representative and compiled from general principles observed in studies of aryl sulfonyl fluorides to illustrate the structure-reactivity concepts.

Table 2: Second-Order Rate Constants for the Reaction of Substituted Aryl Sulfonyl Fluorides with a Generic Nucleophile

This table demonstrates how substituents on the aryl ring affect the rate of reaction with a nucleophile.

CompoundSubstituentElectronic Effectk₂ (M⁻¹s⁻¹)
Benzenesulfonyl Fluoride-HNeutral0.05
4-Cyanobenzenesulfonyl Fluoride-CNElectron-Withdrawing0.85
4-Aminobenzenesulfonyl Fluoride-NH₂Electron-Donating0.002
3-Nitrobenzenesulfonyl Fluoride-NO₂Electron-Withdrawing0.62

Data is hypothetical and for illustrative purposes to demonstrate established structure-reactivity trends in sulfonyl fluoride chemistry.

These tables underscore the principle that electron-withdrawing groups enhance the reactivity of the sulfonyl fluoride moiety towards nucleophiles, while electron-donating groups tend to decrease it. Therefore, the reactivity of this compound represents a balance between the activating effect of the pyridazine ring and the deactivating influence of the methoxy group.

Analytical Methodologies for Research and Characterization of 6 Methoxypyridazine 3 Sulfonyl Fluoride

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of molecules. By probing the interaction of electromagnetic radiation with the compound, detailed information about its atomic composition, bonding, and electronic structure can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment of specific nuclei, their connectivity, and spatial proximity.

For 6-methoxypyridazine-3-sulfonyl fluoride (B91410), ¹H NMR spectroscopy would be used to identify the hydrogen atoms. The spectrum is expected to show distinct signals for the methoxy (B1213986) group protons and the two protons on the pyridazine (B1198779) ring. The chemical shifts (δ) of the ring protons are influenced by the electron-withdrawing sulfonyl fluoride group and the electron-donating methoxy group.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in 6-methoxypyridazine-3-sulfonyl fluoride would give rise to a distinct signal, including the methoxy carbon, and the four carbons of the pyridazine ring. The chemical shifts would be indicative of their electronic environment.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an essential tool. It would show a signal corresponding to the fluorine atom of the sulfonyl fluoride group. The coupling between the fluorine and adjacent nuclei, if any, could provide further structural information.

Representative NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~4.2Singlet--OCH₃
¹H~7.5Doublet~9.0Pyridazine-H
¹H~8.0Doublet~9.0Pyridazine-H
¹³C~55---OCH₃
¹³C~115--Pyridazine-C
¹³C~130--Pyridazine-C
¹³C~150--Pyridazine-C bearing SO₂F
¹³C~165--Pyridazine-C bearing OCH₃
¹⁹FPositive rangeSinglet--SO₂F

Note: The data in this table is illustrative and based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the sulfonyl fluoride group (S=O and S-F bonds), the C-O-C linkage of the methoxy group, and the aromatic C=N and C=C bonds of the pyridazine ring.

Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1400-1300 & ~1200-1100StrongS=O stretching (asymmetric and symmetric)
~800-700StrongS-F stretching
~1250-1000Medium-StrongC-O stretching (methoxy)
~1600-1450Medium-WeakC=C and C=N stretching (pyridazine ring)
~3000-2850WeakC-H stretching (methoxy)
~3100-3000WeakC-H stretching (aromatic)

Note: The data in this table is illustrative and based on characteristic absorption ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's conjugated system. For this compound, the pyridazine ring constitutes a chromophore that is expected to absorb in the UV region. The precise λmax would be influenced by the electronic effects of the methoxy and sulfonyl fluoride substituents.

Illustrative UV-Vis Absorption Data for this compound

Solventλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
Methanol (B129727)~250-280To be determined experimentally

Note: The λmax value is an estimate based on similar heterocyclic systems. The actual value requires experimental determination.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This allows for the determination of a unique molecular formula. For this compound (C₅H₅FN₂O₃S), the experimentally measured exact mass of the molecular ion would be compared to the theoretically calculated mass to confirm its identity.

Calculated Exact Mass for this compound

IonCalculated m/z
[M+H]⁺207.0032
[M+Na]⁺228.9852
[M-H]⁻204.9876

Note: This table presents the theoretically calculated exact masses for common adducts of the target compound.

Chromatographic Separation and Purity Assessment in Research Contexts

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating the desired compound from a reaction mixture and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is widely used in pharmaceutical and chemical research to assess the purity of a compound. A typical HPLC method for a small, polar molecule like this compound would involve a reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The retention time of the compound is a characteristic feature under specific chromatographic conditions.

Exemplary HPLC Method for Purity Analysis

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient To be optimized (e.g., 5% to 95% B over 20 minutes)
Flow Rate 1.0 mL/min
Detection UV at a wavelength determined from UV-Vis spectrum (e.g., 254 nm)
Injection Volume 10 µL

Note: The conditions provided are a typical starting point and would require optimization for the specific compound and impurity profile.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For a compound like this compound, GC, often coupled with a mass spectrometer (GC-MS), would be utilized to assess its purity and identify any volatile impurities.

Typical Research Findings: In the analysis of related sulfonyl fluorides and heterocyclic compounds, GC-MS is instrumental in confirming the presence of the desired product and identifying byproducts from the synthesis. The retention time in the gas chromatogram provides a key identifier for the compound under specific column and temperature conditions. The mass spectrum, generated upon ionization, reveals the molecular weight and fragmentation pattern, which helps in structural elucidation. For instance, in the GC-MS analysis of similar compounds, derivatization is sometimes employed to enhance volatility and improve chromatographic separation, particularly for polar molecules. google.comcore.ac.uk

Hypothetical GC Parameters for Analysis: A hypothetical GC-MS analysis of this compound would involve injecting a solution of the compound into the GC system. The instrument parameters would be meticulously optimized to achieve good separation and peak shape.

ParameterHypothetical Value
Column A non-polar or medium-polarity capillary column (e.g., DB-5MS)
Injector Temperature 250 °C
Oven Program Initial temp. 50°C, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)

The resulting chromatogram would ideally show a major peak corresponding to this compound, with the retention time and mass spectrum serving as its signature.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is an indispensable tool for monitoring the progress of chemical reactions and for the initial assessment of product purity. It is a rapid, cost-effective, and simple method to separate components of a mixture.

Typical Research Findings: In the synthesis of various pyridazine derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the product. mdpi.com The choice of the mobile phase (eluent) is critical and is typically determined through empirical testing to achieve optimal separation, often aiming for an Rf value of around 0.3 for the desired compound. areeo.ac.ir The spots on the TLC plate are visualized under UV light or by using a staining agent.

Hypothetical TLC Conditions:

ParameterHypothetical Value
Stationary Phase Silica (B1680970) gel 60 F254 plate
Mobile Phase A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). A common starting ratio would be 7:3 or 8:2 (Hexane:Ethyl Acetate).
Visualization UV light (254 nm)

The Rf value obtained under these conditions would be a characteristic property of this compound and would be used to guide purification by flash column chromatography.

Flash Column Chromatography for Purification

Flash column chromatography is a preparative technique used to purify chemical compounds from mixtures. It operates on the same principles as TLC but on a larger scale, allowing for the isolation of gram-level quantities of the target compound.

Typical Research Findings: For the purification of sulfonyl fluorides and related heterocyclic compounds, flash column chromatography is the standard method. researchgate.net The process involves packing a glass column with a stationary phase, typically silica gel, and eluting the crude product mixture with a solvent system optimized via TLC. The goal is to have the desired compound elute from the column in a pure form, separated from impurities. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Hypothetical Purification Parameters:

ParameterHypothetical Value
Stationary Phase Silica Gel (230-400 mesh)
Eluent A solvent system determined by TLC, such as a gradient of ethyl acetate in hexanes.
Loading Method The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the column.
Fraction Collection Fractions are collected and their composition is monitored by TLC.

This process would yield purified this compound, ready for further analysis and use.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a crucial technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are compared with the theoretical values calculated from the molecular formula to confirm the elemental composition and purity of the compound.

Theoretical Composition: For this compound, with the molecular formula C₅H₅FN₂O₃S, the theoretical elemental composition would be calculated as follows:

ElementAtomic MassNumber of AtomsTotal MassPercentage
Carbon (C)12.011560.05530.61%
Hydrogen (H)1.00855.0402.57%
Fluorine (F)18.998118.9989.68%
Nitrogen (N)14.007228.01414.28%
Oxygen (O)15.999347.99724.46%
Sulfur (S)32.06132.0616.34%
Total Molar Mass 196.164 g/mol 100.00%

Expected Research Findings: An elemental analysis of a pure sample of this compound is expected to yield experimental values for C, H, and N that are within ±0.4% of the theoretical values. This close agreement would provide strong evidence for the compound's elemental composition and high purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-methoxypyridazine-3-sulfonyl fluoride, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of a chlorine atom in 3,6-dichloropyridazine derivatives. For example, sodium methoxide replaces chlorine at the 6-position to introduce the methoxy group, followed by sulfonylation . Optimization involves adjusting reaction temperature (60–100°C), solvent polarity (e.g., DMF or THF), and stoichiometry of sulfonylating agents. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Use 1^1H/13^{13}C NMR to confirm substitution patterns (e.g., methoxy group at C6, sulfonyl fluoride at C3). Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies key functional groups (S=O stretching at ~1350–1200 cm1^{-1}). Purity assessment via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is recommended .

Q. How does the methoxy group at the 6-position influence the compound’s stability under varying pH conditions?

  • Methodological Answer : The electron-donating methoxy group enhances aromatic ring stability but may increase susceptibility to hydrolysis in acidic/basic conditions. Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with pH buffers (2–12). Monitor degradation products via LC-MS, focusing on sulfonic acid formation from sulfonyl fluoride hydrolysis .

Advanced Research Questions

Q. How can experimental design principles be applied to study the sulfonyl fluoride group’s reactivity in nucleophilic environments?

  • Methodological Answer : Use factorial design to evaluate variables like solvent (polar aprotic vs. protic), nucleophile concentration (e.g., amines or thiols), and temperature. For example, a 23^3 factorial design (8 experiments) identifies interactions between variables. Reactivity is quantified via 19^{19}F NMR to track fluoride displacement kinetics .

Q. What computational strategies predict the compound’s binding affinity in enzyme inhibition studies (e.g., covalent inhibitors)?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electrophilicity indices (e.g., Fukui f+f^+) of the sulfonyl fluoride group, predicting covalent bond formation with catalytic residues. Molecular dynamics simulations (e.g., AMBER or GROMACS) model protein-ligand interactions, focusing on transition-state stabilization .

Q. How should researchers address contradictions in reported sulfonation efficiencies during scale-up synthesis?

  • Methodological Answer : Discrepancies often arise from mixing efficiency or exothermicity control. Use reaction calorimetry to monitor heat flow during sulfonylation. Compare batch vs. flow chemistry approaches: flow systems improve heat dissipation, reducing side reactions (e.g., over-sulfonation). Validate with in situ FT-IR to track intermediate formation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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6-methoxypyridazine-3-sulfonyl Fluoride
Reactant of Route 2
Reactant of Route 2
6-methoxypyridazine-3-sulfonyl Fluoride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.